Moderate Lipophilicity (XLogP3 = 1.9) Offers Balanced Solubility-Permeability Profile vs. Fentanyl
1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one exhibits a computed XLogP3 value of 1.9, positioning it in a moderate lipophilicity range compared to the highly lipophilic opioid fentanyl (XLogP = 3.94) [1][2]. This difference translates to a roughly 100-fold lower predicted octanol-water partition coefficient, which can significantly impact aqueous solubility and membrane permeability. While fentanyl's high lipophilicity contributes to its rapid blood-brain barrier penetration and high potency, it also correlates with increased plasma protein binding and potential for accumulation in lipid-rich tissues. In contrast, the moderate lipophilicity of 1-(4-aminopiperidin-1-yl)-2-phenylbutan-1-one suggests improved aqueous solubility and potentially more predictable pharmacokinetic behavior in experimental models, making it a valuable scaffold for optimizing drug-like properties in lead optimization campaigns [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Fentanyl: XLogP3 = 3.94 |
| Quantified Difference | Δ = -2.04 (target is ~110-fold less lipophilic) |
| Conditions | Computed property based on PubChem 2021.05.07 release [1] and IUPHAR/BPS Guide to Pharmacology [2] |
Why This Matters
Moderate lipophilicity correlates with better aqueous solubility and reduced non-specific binding, facilitating more reliable in vitro assays and cleaner SAR interpretation.
- [1] PubChem. 1-(4-Aminopiperidin-1-yl)-2-phenylbutan-1-one (CID 18070115). National Center for Biotechnology Information. Accessed 2026. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Fentanyl ligand page. Accessed 2026. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 1997;23(1-3):3-25. View Source
